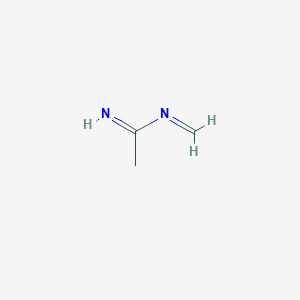
Methyl 7,8-dichloro-2,3-dihydro-1-benzoxepine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7,8-dichloro-2,3-dihydro-1-benzoxepine-4-carboxylate is a chemical compound with the molecular formula C11H8Cl2O3. It is a derivative of benzoxepine, a heterocyclic compound containing an oxygen atom in a seven-membered ring fused to a benzene ring.
Métodos De Preparación
The synthesis of methyl 7,8-dichloro-2,3-dihydro-1-benzoxepine-4-carboxylate typically involves the reaction of 7,8-dichloro-2,3-dihydro-1-benzoxepine with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography .
Análisis De Reacciones Químicas
Methyl 7,8-dichloro-2,3-dihydro-1-benzoxepine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Methyl 7,8-dichloro-2,3-dihydro-1-benzoxepine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of methyl 7,8-dichloro-2,3-dihydro-1-benzoxepine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, altering the receptor’s conformation and signaling pathways .
Comparación Con Compuestos Similares
Methyl 7,8-dichloro-2,3-dihydro-1-benzoxepine-4-carboxylate can be compared with other similar compounds, such as:
Methyl 7,8-dichloro-1-benzoxepine-4-carboxylate: Lacks the dihydro moiety, which may affect its reactivity and biological activity.
Methyl 7,8-dichloro-2,3-dihydro-1-benzoxepine-4-carboxamide: Contains an amide group instead of an ester, which can influence its solubility and interaction with biological targets.
Methyl 7,8-dichloro-2,3-dihydro-1-benzoxepine-4-carboxylic acid: The carboxylic acid group can participate in different types of chemical reactions compared to the ester group.
Propiedades
Número CAS |
874889-09-5 |
|---|---|
Fórmula molecular |
C12H10Cl2O3 |
Peso molecular |
273.11 g/mol |
Nombre IUPAC |
methyl 7,8-dichloro-2,3-dihydro-1-benzoxepine-4-carboxylate |
InChI |
InChI=1S/C12H10Cl2O3/c1-16-12(15)7-2-3-17-11-6-10(14)9(13)5-8(11)4-7/h4-6H,2-3H2,1H3 |
Clave InChI |
SOQLJFUEBFUEKS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=CC(=C(C=C2OCC1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(4-Bromoanilino)(sulfanyl)methylidene]-4-chlorocyclohexa-2,4-dien-1-one](/img/structure/B12592464.png)


![2(5H)-Furanone, 3,4-dichloro-5-[(phenylmethyl)amino]-](/img/structure/B12592490.png)










